molecular formula C19H18N4O3S B2427319 N-(3-acetylphenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251704-19-4

N-(3-acetylphenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No. B2427319
CAS RN: 1251704-19-4
M. Wt: 382.44
InChI Key: IEPPCNRQYRAKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Biological Assessment of Heterocyclic Derivatives :

    • A study by Karpina et al. (2019) developed a method for synthesizing novel acetamides bearing an 1,2,4-oxadiazole cycle. These compounds were evaluated for their biological properties, demonstrating the versatility of this class of compounds in drug development (Karpina et al., 2019).
  • Antibacterial Properties of Derivatives :

    • Research by Iqbal et al. (2017) focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores. These compounds were evaluated for their antibacterial potentials, highlighting the potential use of such derivatives in treating bacterial infections (Iqbal et al., 2017).
  • Synthesis of Heterocyclic Derivatives for Antimicrobial Applications :

    • A study by Nayak et al. (2013) described the synthesis of a compound involving the alkylation of a 1,3,4-oxadiazole derivative, which could have implications for developing new antimicrobial agents (Nayak et al., 2013).
  • Chemical Synthesis and Characterization :

    • El‐Sayed et al. (2008) reported the synthesis of new N- and S-substituted 1,3,4-oxadiazole derivatives, contributing to the development of heterocyclic compounds with potential biological activities (El‐Sayed et al., 2008).
  • Synthesis of Novel Derivatives for Antimicrobial Study :

    • Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. These were screened against Gram-negative and Gram-positive bacteria, showing their potential in antimicrobial research (Khalid et al., 2016).
  • Discovery of Clinical Candidate Compounds :

    • Shibuya et al. (2018) identified a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), which could be useful for the treatment of diseases involving ACAT-1 overexpression. This demonstrates the potential therapeutic applications of these compounds (Shibuya et al., 2018).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-3-16-22-19(26-23-16)14-7-8-20-18(10-14)27-11-17(25)21-15-6-4-5-13(9-15)12(2)24/h4-10H,3,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPPCNRQYRAKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

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